molecular formula C8H17O4P B086605 Diethyl (2-oxobutyl)phosphonate CAS No. 1067-73-8

Diethyl (2-oxobutyl)phosphonate

Cat. No. B086605
CAS RN: 1067-73-8
M. Wt: 208.19 g/mol
InChI Key: GQBVFZDYDHGZPY-UHFFFAOYSA-N
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Description

Diethyl (2-oxobutyl)phosphonate, also known as (2-Oxobutyl)phosphonic acid diethyl ester or Diethyl propanoylmethylphosphonate, is a chemical compound with the linear formula (C2H5O)2PCH2COCH2CH3 . It has a molecular weight of 208.19 .


Molecular Structure Analysis

The molecular structure of Diethyl (2-oxobutyl)phosphonate can be represented by the SMILES string CCOP(=O)(CC(=O)CC)OCC . This indicates that the molecule consists of a phosphonate group attached to a 2-oxobutyl group via an oxygen atom.


Chemical Reactions Analysis

Diethyl (2-oxobutyl)phosphonate can act as a reactant for the synthesis of various compounds. It can be used in the preparation of oxa (bicyclo)octanone, which is used in preparing cycloheptane annulated furans. It can also be used in the synthesis of anatoxin-a and homoanatoxin via the Wittig reaction. Other compounds that can be synthesized using Diethyl (2-oxobutyl)phosphonate include α-Methylene-β-amino ketones and 2-Amino-5-phosphono- and 2-amino-4-(phosphonomethyl)thiophenes using the Gewald reaction .


Physical And Chemical Properties Analysis

Diethyl (2-oxobutyl)phosphonate has a density of 1.1±0.1 g/cm^3 and a boiling point of 280.5±23.0 °C at 760 mmHg . It has a refractive index of 1.423 and a molar refractivity of 49.5±0.3 cm^3 . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .

Scientific Research Applications

  • Anticorrosion Properties : Diethyl phosphonate derivatives have been studied for their potential as corrosion inhibitors. For instance, diethyl (phenylamino) methyl phosphonate derivatives have shown effectiveness in inhibiting corrosion of carbon steel in hydrochloric acid medium, demonstrating potential industrial applications in corrosion prevention (Moumeni et al., 2020).

  • Phosphonate-Based Corrosion Inhibitors : Another study on α-aminophosphonates, including various diethyl phosphonate compounds, has shown their efficacy as corrosion inhibitors for mild steel in hydrochloric acid, suggesting their utility in industrial pickling processes (Gupta et al., 2017).

  • Synthesis of Phosphorylated Derivatives : The synthesis of diethyl phosphonate derivatives, such as diethyl [2-(2-alkyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)ethyl]phosphonates, has been reported, indicating their potential as intermediates in organic synthesis (Jóźwiak et al., 2014).

  • Preparation and Use in Synthesis : Diethyl (dichloromethyl)phosphonate, a related compound, has been used in the synthesis of alkynes, showcasing its role in complex organic synthesis processes (Marinetti & Savignac, 2003).

  • Phosphonate Polymers : Novel phosphonate-containing polymers have been developed, using diethyl phosphonate monomers, for potential applications in materials science (Dolan et al., 2015).

  • Anticancer Applications : A study on diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate revealed its potential as an anticancer agent, particularly in the treatment of acute promyelocytic leukemia (Mohammadi et al., 2019).

Safety And Hazards

Safety data suggests that personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling Diethyl (2-oxobutyl)phosphonate . It should not be ingested or inhaled, and contact with skin and eyes should be avoided .

properties

IUPAC Name

1-diethoxyphosphorylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBVFZDYDHGZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405349
Record name Diethyl (2-oxobutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2-oxobutyl)phosphonate

CAS RN

1067-73-8
Record name Diethyl P-(2-oxobutyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (2-oxobutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
K Lee, DF Wiemer - The Journal of Organic Chemistry, 1991 - ACS Publications
The reaction of ketone enolates with diethyl phosphorochloridite, followed by air oxidation of the immediate reaction products, has proven to be a general and convenient method for …
Number of citations: 81 pubs.acs.org
K Sasaki - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… 5-cis isomer (IIIb) was prepared by the reaction of la-rich I or Ib-rich I with diethyl 2-oxobutylphosphonate (VII) or diethyl 1-methyl-2-oxopropylphosphonate (VIII). …
Number of citations: 14 www.journal.csj.jp
EHA Hanashalshahaby… - ACS combinatorial …, 2015 - ACS Publications
A highly efficient, regioselective, and environmentally friendly method has been developed for water-mediated synthesis of 2,3,6-trisubstituted pyridines and 5,6,7,8-tetrahydroquinolines…
Number of citations: 13 pubs.acs.org
C Cuyamendous, KS Leung… - European Journal of …, 2017 - Wiley Online Library
Phytoprostanes (PhytoPs) are produced in plants and seeds by non‐enzymatic free‐radical pathways from α‐linolenic acid (ALA). We recently highlighted the formation of a new class …
Y Volkova, I Zavarzin - Molecules, 2023 - mdpi.com
Heterocycles functionalized with pentavalent phosphorus are of great importance since they include a great variety of biologically active compounds and pharmaceuticals, advanced …
Number of citations: 5 www.mdpi.com
D Neuhaus - Magnetic Resonance in Chemistry, 2003 - Wiley Online Library
The NMR investigation of rabbit metallothionein MT2 in the group of Professor Kurt Wüthrich during the period 1983-88 is discussed, with particular emphasis on the early parts of the …
R Beretta, M Giambelli Gallotti, U Penne… - The Journal of …, 2015 - ACS Publications
In this paper we describe a novel general synthetic approach to B 1 - and L 1 -type phytoprostanes, which are formed in vivo from free-radical-catalyzed nonenzymatic peroxidation of α-…
Number of citations: 11 pubs.acs.org
WJ Bae, M Trikeriotis, R Rodriguez… - Advances in Resist …, 2009 - spiedigitallibrary.org
In immersion lithography, high index fluids are used to increase the numerical aperture (NA) of the imaging system and decrease the minimum printable feature size. Water has been …
Number of citations: 5 www.spiedigitallibrary.org
P Kraft - Chemistry & biodiversity, 2004 - Wiley Online Library
This brief review, including new experimental results, is the summary of a talk at the RSC/SCI conference flavours & fragrances 2004 in Manchester, United Kingdom, 12–14 May, 2004. …
Number of citations: 24 onlinelibrary.wiley.com
P Kraft - Perspectives in Flavor and Fragrance Research, 2005 - Wiley Online Library
This brief review, including new experimental results, is the summary of a talk at the RSC/SCI conference flavours & fragrances 2004 in Manchester, United Kingdom, 12–14 May, 2004. …
Number of citations: 2 onlinelibrary.wiley.com

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